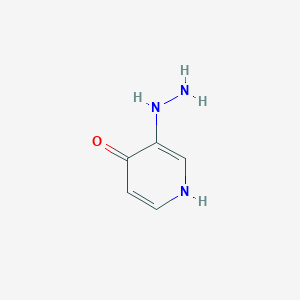
3-Hydrazinylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylpyridin-4(1H)-one is a heterocyclic compound that contains both a pyridine ring and a hydrazine functional group. Compounds of this nature are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylpyridin-4(1H)-one typically involves the reaction of a pyridine derivative with hydrazine. One common method is the condensation of 4-pyridone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an aqueous or alcoholic solvent, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylpyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinylpyridin-4(1H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The hydrazine group could form covalent bonds with target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylpyridine: Similar structure but lacks the ketone group.
3-Aminopyridine: Contains an amino group instead of a hydrazine group.
4-Pyridone: Lacks the hydrazine group but has a similar pyridine ring structure.
Uniqueness
3-Hydrazinylpyridin-4(1H)-one is unique due to the presence of both the hydrazine and ketone functional groups, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications that might not be possible with similar compounds.
Properties
CAS No. |
785012-09-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-hydrazinyl-1H-pyridin-4-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-3-7-2-1-5(4)9/h1-3,8H,6H2,(H,7,9) |
InChI Key |
UPXLEFAAZVPVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


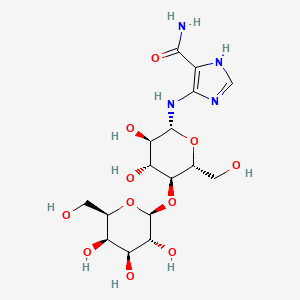
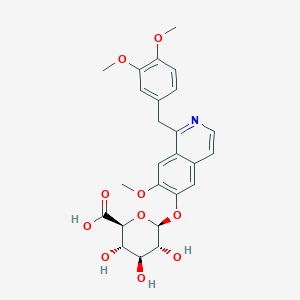
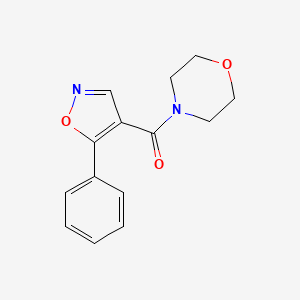
![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
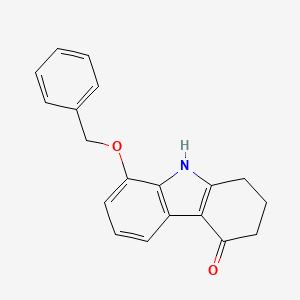
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
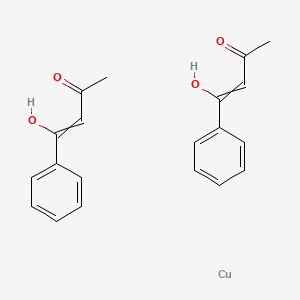
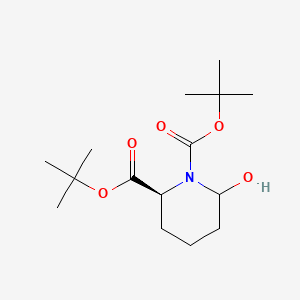
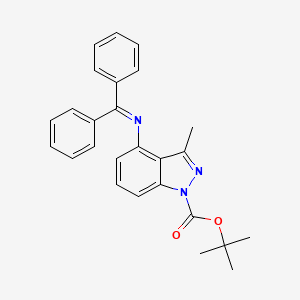
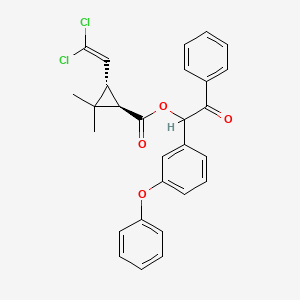
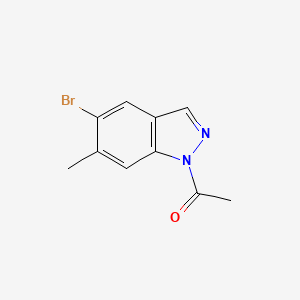
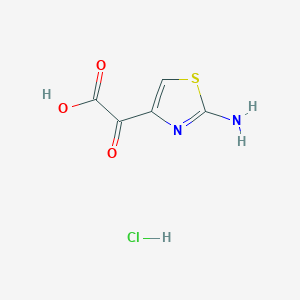
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
